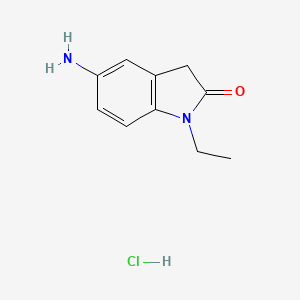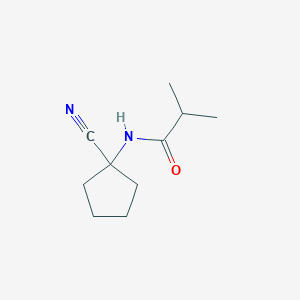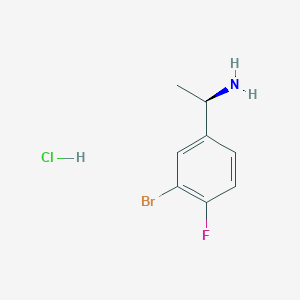
5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-on-hydrochlorid
Übersicht
Beschreibung
5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 875003-50-2. It has a molecular weight of 176.22 and its IUPAC name is 5-amino-1-ethyl-1,3-dihydro-2H-indol-2-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-6,13H,2,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 176.22 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-on-hydrochlorid, wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. Sie haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza und Coxsackie B4-Virus . Die strukturelle Flexibilität von Indol ermöglicht die Synthese zahlreicher Derivate, die auf verbesserte antivirale Wirkungen optimiert werden können.
Entzündungshemmende Anwendungen
Die entzündungshemmenden Aktivitäten von Indolderivaten wurden untersucht, insbesondere im Zusammenhang mit Ödemen in Tiermodellen . Diese Verbindungen können entzündungshemmende Signalwege modulieren und bieten potenzielle therapeutische Anwendungen für Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Krebsforschung
Indolverbindungen wurden auf ihre krebshemmenden Eigenschaften untersucht. Sie können mit mehreren zellulären Zielstrukturen interagieren, die Proliferation von Krebszellen stören und Apoptose induzieren. Der Indolkern ist ein wichtiger Pharmakophor in vielen synthetischen Arzneimittelmolekülen, die in der Krebstherapie eingesetzt werden .
HIV-Forschung
Der Kampf gegen HIV hat von der Erforschung von Indolderivaten als potenzielle Inhibitoren des Virus profitiert. Ihre Fähigkeit, mit hoher Affinität an verschiedene Rezeptoren zu binden, macht sie wertvoll bei der Entwicklung neuer Therapeutika .
Antioxidative Eigenschaften
Indolderivate weisen antioxidative Aktivitäten auf, die entscheidend für die Bekämpfung von oxidativem Stress sind - einem Faktor bei vielen chronischen Krankheiten. Ihr Potenzial, freie Radikale abzufangen, kann bei der Entwicklung von Behandlungen für Erkrankungen genutzt werden, die durch oxidativen Schaden verursacht werden .
Antibakterielle und Antituberkulose-Effekte
Forschungen haben gezeigt, dass Indolderivate signifikante antibakterielle und antituberkulose Effekte haben können. Dies eröffnet Möglichkeiten für ihren Einsatz bei der Behandlung von bakteriellen Infektionen, einschließlich arzneimittelresistenter Stämme .
Antidiabetisches Potenzial
Der Indolkern ist in mehreren Verbindungen mit antidiabetischer Aktivität vorhanden. Diese Derivate können eine Rolle bei der Regulierung des Blutzuckerspiegels spielen und können zu neuen Diabetesbehandlungen beitragen .
Antimalaria-Aktivität
Indolderivate wurden als potenzielle Antimalaria-Mittel identifiziert. Ihre Fähigkeit, in den Lebenszyklus des Malariaparasiten einzugreifen, macht sie zu Kandidaten für die Entwicklung neuer Antimalaria-Medikamente .
Wirkmechanismus
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These interactions can lead to a range of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-amino-1-ethyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBUBWXCFOPBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1522812.png)

![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)
amine](/img/structure/B1522818.png)


![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)
amine dihydrochloride](/img/structure/B1522824.png)
amine dihydrochloride](/img/structure/B1522825.png)
![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1522829.png)
![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)
![[(2-Fluoro-5-methylphenyl)amino]carbonitrile](/img/structure/B1522831.png)